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Compound Name:

(2-Methoxy-5-

(methoxycarbonyl)phenyl)boronic

acid

Cat. No.: B1588785 Get Quote

An In-Depth Technical Guide to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid:

Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of (2-Methoxy-5-
(methoxycarbonyl)phenyl)boronic acid, a versatile building block for researchers, medicinal

chemists, and professionals in drug development. The content herein is structured to deliver

not just procedural steps, but the underlying scientific rationale, empowering users to apply this

reagent with a comprehensive understanding of its properties and reactivity.

Introduction and Strategic Importance
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid belongs to the esteemed class of

arylboronic acids, which are foundational reagents in modern organic synthesis. Their stability,

low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have

made them indispensable tools.[1] This particular derivative, featuring a methoxy ether and a

methyl ester, offers a unique electronic and steric profile. The ortho-methoxy group can act as a

directing group in certain reactions and influences the conformation of the biaryl products, while

the para-ester provides a site for further chemical modification or acts as a key pharmacophoric

element. These features make it a valuable intermediate in the synthesis of complex molecular

architectures, particularly in the development of novel therapeutic agents.[2][3]
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Physicochemical and Structural Properties
The precise arrangement of functional groups on the phenyl ring dictates the reactivity and

handling of this compound. While it is a research chemical for which a CAS Number is not

widely cataloged, its identity is established by its molecular structure and associated identifiers.

Data Summary: Core Properties
Property Value Source(s)

Molecular Formula C₉H₁₁BO₅ [4]

Molecular Weight 209.99 g/mol [4]

Appearance White to off-white solid [4]

MDL Number MFCD09800877 [4]

InChI Key
YMNSQEWMBIZWOA-

UHFFFAOYSA-N
[4]

Canonical SMILES
COC(=O)C1=CC=C(C(B(O)O)

=C1)OC
[4]

Structural Diagram
Caption: Chemical structure of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

Recommended Synthesis Protocol
The synthesis of arylboronic acids is most reliably achieved via the reaction of an

organometallic intermediate with a trialkyl borate. The following protocol describes a robust

method starting from the commercially available Methyl 3-bromo-4-methoxybenzoate.[5][6]

Workflow: Synthesis via Lithiation-Borylation
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Caption: General workflow for the synthesis of the title boronic acid.
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Step-by-Step Methodology
Materials:

Methyl 3-bromo-4-methoxybenzoate (1.0 eq)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

Triisopropyl borate (1.2 eq)

Saturated aqueous ammonium chloride (NH₄Cl)

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine

Protocol:

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add Methyl 3-bromo-4-methoxybenzoate (1.0 eq) and dissolve in

anhydrous THF (approx. 0.2 M concentration).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1

eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise

significantly. Stir the resulting mixture at -78 °C for 1 hour.

Expert Insight: This is a halogen-metal exchange reaction, which is typically much faster

than deprotonation.[7] The extremely low temperature is critical to prevent side reactions,

such as attack of the highly basic n-BuLi on the methyl ester functionality. Anhydrous

conditions are paramount as organolithium reagents react violently with water.

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq)

dropwise. The reaction is often instantaneous. Stir for an additional 1-2 hours at -78 °C, then

allow the mixture to warm slowly to room temperature.
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Expert Insight: The boron atom in the borate ester is electrophilic and is attacked by the

nucleophilic aryllithium intermediate.[8] Using a slight excess of the borate ensures

complete consumption of the valuable aryllithium.

Workup and Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH 1-2 with 1 M

HCl.

Expert Insight: The acidic workup hydrolyzes the boronate ester to the desired boronic

acid and protonates any remaining base. The boronic acid may precipitate at this stage.

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl

acetate/hexanes mixture) or silica gel chromatography to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling
The paramount application of this reagent is in the Suzuki-Miyaura reaction to form C(sp²)-

C(sp²) bonds. This reaction is a cornerstone of pharmaceutical synthesis due to its high

functional group tolerance and reliable outcomes.[9]

Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound
Reaction: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid + 4-Iodoanisole → Methyl

4,4'-dimethoxy-[1,1'-biphenyl]-3-carboxylate

Materials:

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 eq)
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4-Iodoanisole (1.0 eq)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

Potassium Carbonate (K₂CO₃) (2.5 eq)

1,4-Dioxane

Water

Protocol:

Reagent Combination: In a reaction vessel, combine the boronic acid (1.2 eq), 4-iodoanisole

(1.0 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The mixture should be thoroughly

degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

Expert Insight: Degassing is crucial as dissolved oxygen can oxidize and deactivate the

Pd(0) catalyst. The base (K₂CO₃) is required to form the boronate species ("ate complex"),

which facilitates the key transmetalation step.[9]

Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere until

TLC or GC-MS analysis indicates complete consumption of the 4-iodoanisole (typically 4-12

hours).

Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate

(3x).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and

concentrate. The crude product can be purified by column chromatography on silica gel to

yield the pure biaryl product.

Analytical Characterization (Predicted)
As this is a specialized research chemical, comprehensive, peer-reviewed analytical data is not

widely published. However, based on established principles of NMR spectroscopy, a predicted

¹H NMR spectrum can be outlined to guide researchers.
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Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

δ ~ 8.0-8.2 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the aromatic proton ortho to

the boronic acid and meta to the ester. It is deshielded by both groups and appears as a

doublet due to coupling with the proton at C4.

δ ~ 7.6-7.8 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): This signal is for the aromatic proton meta to the

boronic acid and ortho to the ester. It will be a doublet of doublets, coupling to both adjacent

aromatic protons.

δ ~ 7.0-7.2 ppm (d, J ≈ 8.5 Hz, 1H): This signal is for the aromatic proton ortho to the

methoxy group. It is the most shielded of the aromatic protons and appears as a doublet.

δ ~ 6.0-7.0 ppm (br s, 2H): This broad signal is characteristic of the B(OH)₂ protons. It is

often exchangeable with D₂O.

δ ~ 3.95 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.

δ ~ 3.90 ppm (s, 3H): A sharp singlet for the methyl ester (-COOCH₃) protons.

Disclaimer: This is a prediction based on chemical shift theory. Actual experimental values may

vary.[10][11]

Safety, Handling, and Storage
As with all boronic acids, proper handling is essential to ensure safety and maintain product

integrity.

Hazard Profile: May cause skin irritation, serious eye irritation, and respiratory tract irritation.

Handle in a well-ventilated area or fume hood.[9]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses with side shields, nitrile gloves, and a lab coat.

Storage: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is susceptible to

dehydration to form its boroxine anhydride. It should be stored in a tightly sealed container

under an inert atmosphere (argon or nitrogen), in a cool, dry place. Refrigeration is

recommended for long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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